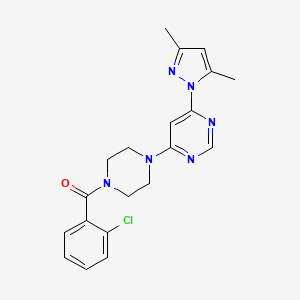

![molecular formula C17H13NO4S B2485554 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate CAS No. 300570-78-9](/img/structure/B2485554.png)

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate” is a chemical compound that has been studied for its potential applications in various fields . It has a linear formula of C10H10O3, a CAS number of 2243-35-8, and a molecular weight of 178.189 .

Synthesis Analysis

The synthesis of this compound involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL .Molecular Structure Analysis

The molecular structure of “2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate” is represented by the linear formula C10H10O3 . Its average mass is 314.356 Da and its monoisotopic mass is 314.061279 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its potential as a quorum sensing inhibitor . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate” include a linear formula of C10H10O3, a CAS number of 2243-35-8, and a molecular weight of 178.189 .科学的研究の応用

- Researchers have explored the antibacterial and antifungal properties of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate. It may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for novel therapeutic agents against infections .

- Biofilms contribute to antibiotic resistance and chronic infections. Studies have investigated whether this compound can disrupt biofilm formation. Preliminary results show promise, but further research is needed .

- The compound’s structure suggests potential anti-inflammatory effects. Researchers have studied its impact on inflammatory pathways, aiming to develop anti-inflammatory drugs .

- 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate may exhibit anticancer properties. Investigations focus on its impact on cancer cell proliferation, apoptosis, and metastasis.

- Scientists have explored its photophysical behavior, including fluorescence properties. Understanding these characteristics can aid in designing fluorescent probes for biological imaging.

- The compound’s unique structure makes it interesting for materials science. Researchers investigate its potential as a building block for organic semiconductors, sensors, or optoelectronic devices .

Antibacterial and Antifungal Agents

Biofilm Inhibition

Anti-Inflammatory Activity

Cancer Research

Photophysical Properties

Materials Science

作用機序

Target of Action

The primary target of the compound 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is the LasB quorum sensing system in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate interacts with its target, the LasB quorum sensing system, and inhibits its function . This inhibition results in a decrease in bacterial cell–cell communication, which in turn affects the bacteria’s ability to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors .

Biochemical Pathways

The compound 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can disrupt these processes and reduce the bacteria’s ability to cause disease .

Result of Action

The result of the action of 2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate is the inhibition of quorum sensing in bacteria . This leads to a decrease in bacterial cell–cell communication, which in turn reduces the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .

Action Environment

将来の方向性

特性

IUPAC Name |

phenacyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-23-17-18-13-8-4-5-9-15(13)22-17/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACJNSPVALMUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)

![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)

![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)

![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)